REACTION_CXSMILES
|
[ClH:1].[Br:2][C:3]1[CH:28]=[CH:27][C:6]([CH2:7][CH:8]2[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][C:16]3[CH:17]=[C:18]4[C:23](=[CH:24][CH:25]=3)[O:22][CH2:21][CH2:20][C:19]4=[O:26])[CH2:10][CH2:9]2)=[CH:5][C:4]=1[O:29][CH2:30][CH2:31][O:32][CH3:33]>CC(O)C>[ClH:1].[Br:2][C:3]1[CH:28]=[CH:27][C:6]([CH2:7][CH:8]2[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][C:16]3[CH:17]=[C:18]4[C:23](=[CH:24][CH:25]=3)[O:22][CH2:21][CH2:20][C:19]4=[O:26])[CH2:10][CH2:9]2)=[CH:5][C:4]=1[O:29][CH2:30][CH2:31][O:32][CH3:33] |f:3.4|
|
Name
|
|
Quantity
|
760 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(CC2CCN(CC2)CCC=2C=C3C(CCOC3=CC2)=O)C=C1)OCCOC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 15.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 2-propanol (2 mL×2)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
15.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC1=C(C=C(CC2CCN(CC2)CCC=2C=C3C(CCOC3=CC2)=O)C=C1)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.26 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |